Cas no 2306272-70-6 (4,4-Difluoropiperidin-2-one hydrochloride)

4,4-Difluoropiperidin-2-one hydrochloride 化学的及び物理的性質
名前と識別子
-
- 4,4-Difluoropiperidin-2-one HCl
- 4,4-difluoropiperidin-2-one hydrochloride
- PS-20499
- starbld0041063
- P21020
- 2306272-70-6
- 4,4-difluoropiperidin-2-one;hydrochloride
- 4,4-Difluoropiperidin-2-one hydrochloride
-
- インチ: 1S/C5H7F2NO.ClH/c6-5(7)1-2-8-4(9)3-5;/h1-3H2,(H,8,9);1H
- InChIKey: MMAGYVJCAFZQNR-UHFFFAOYSA-N
- ほほえんだ: Cl.FC1(CC(NCC1)=O)F
計算された属性
- せいみつぶんしりょう: 171.0262479g/mol
- どういたいしつりょう: 171.0262479g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 135
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.1Ų
4,4-Difluoropiperidin-2-one hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D633933-1G |
4,4-difluoropiperidin-2-one hydrochloride |
2306272-70-6 | 97% | 1g |
$695 | 2024-07-21 | |
eNovation Chemicals LLC | D633933-500MG |
4,4-difluoropiperidin-2-one hydrochloride |
2306272-70-6 | 97% | 500mg |
$465 | 2024-07-21 | |
eNovation Chemicals LLC | D633933-10G |
4,4-difluoropiperidin-2-one hydrochloride |
2306272-70-6 | 97% | 10g |
$3490 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ3761-1-10g |
4,4-difluoropiperidin-2-one hydrochloride |
2306272-70-6 | 97% | 10g |
¥18209.0 | 2024-04-22 | |
eNovation Chemicals LLC | D633933-500mg |
4,4-difluoropiperidin-2-one hydrochloride |
2306272-70-6 | 97% | 500mg |
$465 | 2025-02-18 | |
eNovation Chemicals LLC | D633933-250mg |
4,4-difluoropiperidin-2-one hydrochloride |
2306272-70-6 | 97% | 250mg |
$275 | 2025-02-18 | |
eNovation Chemicals LLC | D633933-5g |
4,4-difluoropiperidin-2-one hydrochloride |
2306272-70-6 | 97% | 5g |
$2090 | 2025-03-01 | |
Cooke Chemical | LN6399157-5g |
4 |
2306272-70-6 | 4-Difluoropiperidin-2-onehydrochloride | 5g |
RMB 14845.60 | 2025-02-20 | |
Cooke Chemical | LN6399157-500mg |
4 |
2306272-70-6 | 4-Difluoropiperidin-2-onehydrochloride | 500mg |
RMB 3748.00 | 2025-02-20 | |
abcr | AB546055-500 mg |
4,4-Difluoropiperidin-2-one hydrochloride; . |
2306272-70-6 | 500MG |
€628.40 | 2022-03-01 |
4,4-Difluoropiperidin-2-one hydrochloride 関連文献
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
4,4-Difluoropiperidin-2-one hydrochlorideに関する追加情報
4,4-Difluoropiperidin-2-one Hydrochloride: A Comprehensive Overview
The compound 4,4-Difluoropiperidin-2-one Hydrochloride (CAS No. 2306272-70-6) is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of piperidinone derivatives, which are widely studied for their diverse applications in drug design and material science. The hydrochloride salt form of this compound is particularly notable due to its stability and solubility properties, making it a valuable candidate for further research and development.
Recent advancements in synthetic chemistry have enabled the precise synthesis of 4,4-Difluoropiperidin-2-one Hydrochloride, allowing researchers to explore its structural and functional properties in greater detail. The molecule's structure features a six-membered piperidine ring with a ketone group at the 2-position and two fluorine atoms at the 4-position. This unique arrangement imparts distinct electronic and steric properties to the compound, which are critical for its potential applications in medicinal chemistry.
One of the most promising areas of research involving 4,4-Difluoropiperidin-2-one Hydrochloride is its role as a building block in drug design. The piperidine ring system is a common motif in many bioactive compounds, including antibiotics, antiviral agents, and anticancer drugs. The introduction of fluorine atoms at the 4-position further enhances the molecule's pharmacokinetic properties, such as bioavailability and metabolic stability. Recent studies have demonstrated that this compound can serve as a versatile scaffold for constructing novel drug candidates with improved efficacy and reduced toxicity.
In addition to its medicinal applications, 4,4-Difluoropiperidin-2-one Hydrochloride has shown potential in materials science. Its ability to form stable crystalline structures makes it an attractive candidate for use in organic electronics and optoelectronic devices. Researchers have explored its electronic properties in depth, revealing that the fluorine substituents significantly influence the molecule's conjugation and charge transport capabilities. These findings suggest that this compound could play a role in the development of next-generation organic semiconductors.
The synthesis of 4,4-Difluoropiperidin-2-one Hydrochloride involves a multi-step process that combines principles from organic synthesis and fluorination chemistry. Key steps include the formation of the piperidine ring through cyclization reactions and subsequent fluorination at the 4-position using selective fluorinating agents. The hydrochloride salt is typically obtained by protonation of the amine group under controlled conditions, ensuring optimal purity and stability.
From an analytical standpoint, 4,4-Difluoropiperidin-2-one Hydrochloride has been thoroughly characterized using modern spectroscopic techniques such as NMR, IR, and MS. These analyses have provided detailed insights into its molecular structure, confirming the presence of the fluorine atoms at the 4-position and validating its hydrochloride salt form. Furthermore, X-ray crystallography studies have revealed the compound's crystalline structure at an atomic level, shedding light on its packing motifs and intermolecular interactions.
Recent research has also focused on understanding the biological activity of 4,4-Difluoropiperidin-2-one Hydrochloride. In vitro assays have demonstrated that this compound exhibits moderate inhibitory activity against several enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These findings suggest that it could serve as a lead compound for developing novel therapeutic agents targeting Alzheimer's disease and related conditions.
Moreover, computational studies using molecular docking and dynamics simulations have provided valuable insights into the binding modes of 4,4-Difluoropiperidin-2-one Hydrochloride with various biological targets. These studies highlight the importance of both the piperidine ring system and the fluorine substituents in mediating interactions with target proteins. Such computational approaches are proving invaluable in guiding further optimization efforts aimed at enhancing the compound's bioactivity.
In terms of safety considerations, 4,4-Difluoropiperidin-2-one Hydrochloride has undergone preliminary toxicological evaluations to assess its potential risks for human health and environmental safety. Initial results indicate that it exhibits low toxicity at commonly tested doses; however, further studies are required to fully characterize its safety profile.
In conclusion, 4,, 1:, CAS No:, etc., this comprehensive overview highlights the multifaceted nature of , emphasizing its potential as both a drug candidate and a material for advanced technologies.
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